

# Niraparib in Ovarian Cancer: A Meta-Analysis of Progression-Free Survival

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | Niraparib |           |  |  |
| Cat. No.:            | B1663559  | Get Quote |  |  |

A comprehensive review of **Niraparib**'s efficacy as a maintenance therapy for ovarian cancer, this guide synthesizes data from a recent meta-analysis and pivotal clinical trials. It provides researchers, scientists, and drug development professionals with a comparative look at progression-free survival (PFS) data, detailed experimental protocols, and visual representations of the underlying biological and research frameworks.

**Niraparib**, a potent poly (ADP-ribose) polymerase (PARP) inhibitor, has demonstrated significant clinical benefit as a maintenance therapy for patients with advanced ovarian cancer who have responded to platinum-based chemotherapy. A 2024 meta-analysis of four randomized controlled trials, encompassing 1,935 patients, confirms that **Niraparib** significantly improves progression-free survival (PFS) across various patient subgroups. This guide delves into the quantitative data from this meta-analysis and key individual trials, offering a clear comparison of **Niraparib**'s performance against placebo.

# Comparative Efficacy: Progression-Free Survival Data

The following tables summarize the key PFS data from a major meta-analysis and individual clinical trials, providing a clear overview of **Niraparib**'s efficacy.

Table 1: Meta-Analysis of Progression-Free Survival with Niraparib Maintenance Therapy



| Patient Population | Hazard Ratio (95% CI) | p-value   |
|--------------------|-----------------------|-----------|
| Overall Population | 0.45 (0.31-0.66)      | < 0.0001  |
| BRCA-mutated       | 0.32 (0.25-0.43)      | < 0.00001 |
| HRD-positive       | 0.39 (0.30-0.51)      | < 0.00001 |
| HRD-negative       | 0.45 (0.36-0.57)      | < 0.00001 |
| Newly Diagnosed    | 0.59 (0.39-0.73)      | < 0.0001  |

Source: Al-Adwan Z, et al. ASCO 2024.

Table 2: Progression-Free Survival in Pivotal Niraparib Clinical Trials

| Trial (Patient<br>Population) | Treatment Arm | Median PFS<br>(months) | Hazard Ratio (95%<br>CI)     |
|-------------------------------|---------------|------------------------|------------------------------|
| PRIMA (First-line)            | Niraparib     | -                      | 0.40 (0.27-0.62)<br>(BRCAm)  |
| ENGOT-OV16/NOVA (Recurrent)   | Niraparib     | 21.0                   | 0.27 (0.17-0.41)<br>(gBRCAm) |
| Placebo                       | 5.5           |                        |                              |
| PRIME (First-line)            | Niraparib     | 24.8                   | 0.45 (0.34-0.60)             |
| Placebo                       | 8.3           |                        |                              |

Sources: Various clinical trial publications.

## **Experimental Protocols of Key Clinical Trials**

The efficacy of **Niraparib** has been established through several large-scale, randomized, double-blind, placebo-controlled Phase 3 clinical trials. Below are the methodologies for the pivotal studies.

## **ENGOT-OV16/NOVA Trial**



- Objective: To evaluate the efficacy of Niraparib as maintenance therapy in patients with platinum-sensitive, recurrent ovarian cancer.
- Patient Population: 553 patients with recurrent ovarian, fallopian tube, or primary peritoneal
  cancer who were in a complete or partial response to their most recent platinum-based
  chemotherapy. Patients were enrolled into two independent cohorts based on the presence
  or absence of a germline BRCA mutation (gBRCAmut).
- Intervention: Patients were randomized 2:1 to receive Niraparib (300 mg once daily) or a matched placebo.
- Primary Endpoint: Progression-free survival, assessed by blinded independent central review.
- Stratification Factors: Included time to progression after the penultimate platinum therapy, best response to the last platinum therapy, and prior bevacizumab use.

#### PRIMA/ENGOT-OV26/GOG-3012 Trial

- Objective: To assess Niraparib as a first-line maintenance treatment for patients with newly diagnosed advanced ovarian cancer following a response to platinum-based chemotherapy.
- Patient Population: 733 patients with Stage III or IV ovarian cancer who had a complete or partial response to first-line platinum-based chemotherapy. The trial included patients at a high risk of recurrence.
- Intervention: Patients were randomized 2:1 to **Niraparib** or placebo. A significant protocol amendment introduced an individualized starting dose (ISD) of 200 mg daily for patients with a baseline body weight of less than 77 kg or a platelet count below 150,000/μL, and 300 mg daily for all other patients.
- Primary Endpoint: Progression-free survival.
- Stratification Factors: Best response to first-line chemotherapy, receipt of neoadjuvant chemotherapy, and homologous recombination deficiency (HRD) status.

### **PRIME Trial**



- Objective: To evaluate the efficacy and safety of Niraparib maintenance therapy with an
  individualized starting dose in a broad population of patients with newly diagnosed advanced
  ovarian cancer.
- Patient Population: 384 patients in China with newly diagnosed, advanced ovarian cancer
  who responded to first-line platinum-based chemotherapy. This study included patients with
  Stage III disease who had no residual disease after primary debulking surgery, a population
  not included in the PRIMA trial.
- Intervention: Patients were randomized 2:1 to receive Niraparib or placebo with an individualized starting dose based on baseline body weight and platelet count.
- Primary Endpoint: Progression-free survival as assessed by blinded, independent central review.
- Stratification Factors: Germline BRCA status, tumor HRD status, use of neoadjuvant chemotherapy, and response to first-line platinum-based chemotherapy.

## Visualizing the Research and Mechanism of Action

To better understand the meta-analysis process and the biological basis for **Niraparib**'s efficacy, the following diagrams are provided.









Click to download full resolution via product page







 To cite this document: BenchChem. [Niraparib in Ovarian Cancer: A Meta-Analysis of Progression-Free Survival]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663559#meta-analysis-of-niraparib-s-progression-free-survival-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com